6-Pyridin-3-yl-1,3-dihydro-indol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
295800-01-0 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-pyridin-3-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-7-10-4-3-9(6-12(10)15-13)11-2-1-5-14-8-11/h1-6,8H,7H2,(H,15,16) |
InChI Key |
PLKUMBPHLXKUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CN=CC=C3)NC1=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One
Convergent and Divergent Synthetic Routes
The construction of 6-pyridin-3-yl-1,3-dihydro-indol-2-one is most effectively achieved through a convergent approach, where the two key heterocyclic systems, oxindole (B195798) and pyridine (B92270), are synthesized separately and then joined in a final key step. This strategy allows for modularity and the independent optimization of each synthetic branch.
A critical precursor for the synthesis of the target molecule is 6-bromo-2-oxindole. caymanchem.com This intermediate provides a reactive handle at the 6-position for subsequent cross-coupling reactions. A robust and scalable synthesis of 6-bromo-2-oxindole has been developed starting from the commercially available 2,5-dibromonitrobenzene. unise.org
This synthesis is a multi-step, one-pot procedure that involves two primary stages. unise.org
Nucleophilic Aromatic Substitution: The first step involves the nucleophilic attack of diethyl malonate on 2,5-dibromonitrobenzene. unise.org In the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), the malonate anion displaces one of the bromine atoms on the nitroaromatic ring to form the intermediate, diethyl-2-(4-bromo-2-nitrophenyl) malonate. unise.org
Reductive Cyclization: The crude intermediate from the first step undergoes a sequence of transformations in a single pot. unise.org This sequence includes acid hydrolysis and decarboxylation of the malonate ester, followed by the reduction of the nitro group to an amine using a reducing agent like zinc powder in an acidic medium (sulfuric acid/water/ethanol). unise.org The newly formed amino group then undergoes an intramolecular ring closure (cyclization) onto the adjacent ester functionality to form the desired 6-bromo-2-oxindole lactam ring. unise.org This procedure allows for the production of the precursor in significant quantities, which is more cost-effective than commercial procurement. unise.org
The key step in the convergent synthesis of this compound is the formation of the C-C bond between the oxindole and pyridine rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of the 6-bromo-2-oxindole precursor with a pyridine-3-boronic acid or a corresponding boronate ester. The versatility of the Suzuki-Miyaura reaction stems from its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids. mdpi.comnih.gov
The general scheme for this approach is as follows:

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). nih.gov For challenging couplings, such as those involving heteroaryl halides, bulky and electron-rich phosphine (B1218219) ligands are often required to achieve high catalytic activity. nih.govacs.org
Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have demonstrated exceptional activity in a wide range of Suzuki-Miyaura reactions, allowing for couplings to be performed at low catalyst loadings and even at room temperature for some substrates. nih.govnih.govacs.org These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. nih.gov The choice between different ligands can significantly impact reaction yield and purity, with studies showing that catalyst systems based on ligands like BrettPhos and RuPhos also offer broad scope for C-N and C-C cross-coupling reactions. rsc.org The selection of the optimal ligand is often determined empirically for a specific substrate combination.
Table 1: Common Catalyst/Ligand Systems for Suzuki-Miyaura Reactions
| Catalyst Precursor | Ligand | Typical Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Aryl/heteroaryl chlorides, bromides | High activity, good for hindered biaryls. nih.govacs.org |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Aryl/heteroaryl chlorides, bromides | Broad scope, high thermal stability. nih.gov |
| Pd(OAc)₂ | RuPhos | Functionalized aryl/heteroaryl halides | Robust, can be used without a glovebox. rsc.org |
| Pd(OAc)₂ | BrettPhos | Functionalized aryl/heteroaryl halides | Wide scope, often low catalyst loadings. rsc.org |
This table is generated based on data for general Suzuki-Miyaura reactions and represents systems applicable to the synthesis of the target compound.
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the base, solvent system, temperature, and reaction time. researchgate.net
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases are generally more suitable than organic ones for this purpose. researchgate.net Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net The reaction cannot proceed in the absence of a base. researchgate.net
Solvent: The choice of solvent is critical. While single solvents like toluene (B28343) or DMF can be used, mixed solvent systems, particularly aqueous mixtures like DMF-H₂O or dioxane-H₂O, often lead to significantly improved yields. nih.govresearchgate.net The presence of water can aid in the dissolution of the inorganic base and facilitate the reaction.
Temperature and Time: Temperature is a crucial parameter, with higher temperatures generally accelerating the reaction rate. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or side reactions. Reactions are often run at elevated temperatures (e.g., 70-100 °C) to achieve a reasonable reaction rate, though some highly active catalyst systems can operate at room temperature. acs.orgresearchgate.net The optimal reaction time is determined by monitoring the reaction's progress until the starting material is consumed.
Table 2: Example of Reaction Condition Optimization for a Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | K₂CO₃ | 100 | Low |
| 2 | DMF | K₂CO₃ | 100 | Low |
| 3 | H₂O | K₂CO₃ | 100 | Low |
| 4 | DMF-H₂O (1:1) | K₂CO₃ | 70 | 98 |
| 5 | DMF-H₂O (1:1) | Et₃N | 70 | 45 |
| 6 | DMF-H₂O (1:1) | K₂CO₃ | 100 | 95 |
This table is illustrative, based on optimization data for the coupling of 4-bromoacetophenone with phenylboronic acid, demonstrating general principles applicable to the target synthesis. researchgate.net
Recent advances have also explored machine learning and closed-loop robotic experimentation to rapidly identify optimal conditions for complex reactions like heteroaryl Suzuki-Miyaura couplings, which could be applied to this synthesis. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Approaches
Alternative Synthetic Pathways to the this compound Core
While the Suzuki-Miyaura coupling represents the most direct and convergent approach, alternative synthetic strategies can be envisioned for constructing the core structure. These pathways might involve forming one of the heterocyclic rings in the presence of the other.
Indole (B1671886) Ring Formation: One alternative involves a Fischer indole synthesis or related cyclization strategy. rsc.org This would begin with a pyridine-containing precursor, such as 3-(4-hydrazinophenyl)pyridine. Reaction of this hydrazine (B178648) derivative with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization, could potentially form the indole ring system directly onto the pyridine scaffold. However, this approach may suffer from regioselectivity issues and harsh reaction conditions.
Palladium-Catalyzed C-H Arylation: A more modern alternative would be a direct C-H activation/arylation reaction. snnu.edu.cn This strategy would involve the direct coupling of an unprotected oxindole with a 3-halopyridine. Palladium catalysts are known to facilitate the direct functionalization of C-H bonds, which is a highly atom-economical approach as it avoids the pre-functionalization of the oxindole ring with a halogen. mdpi.com The regioselectivity of the C-H activation on the oxindole ring would be a critical challenge to overcome, as functionalization could potentially occur at multiple positions. snnu.edu.cn
Diels-Alder or Cycloaddition Strategies: A divergent approach could involve the construction of the pyridine ring. A Diels-Alder reaction between a suitably functionalized diene and a dienophile could, in principle, be used to construct the pyridine ring onto an existing indole framework, although this is a less common strategy for this specific substitution pattern. rsc.org
Mechanistic Investigations of Indolinone Formation and Functionalization
Understanding the reaction mechanisms is key to optimizing synthetic routes. The primary convergent synthesis involves two key mechanistic processes: the formation of the indolinone (oxindole) core and its subsequent palladium-catalyzed functionalization.
Mechanism of 6-Bromo-2-oxindole Formation: The synthesis from 2,5-dibromonitrobenzene involves several mechanistic steps. unise.org Following the initial SₙAr reaction with diethyl malonate, the crucial reductive cyclization begins. The reduction of the nitro group by zinc metal is believed to proceed via a radical mechanism, involving single electron transfers to form a nitro radical anion, which is then progressively reduced to the aniline (B41778). unise.org The final step is an intramolecular transamidation/cyclization, where the newly formed amino group attacks the proximal ester carbonyl, leading to the formation of the five-membered lactam ring of the oxindole core after the elimination of ethanol. unise.org
Mechanism of Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle:
Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with 6-bromo-2-oxindole, breaking the C-Br bond and forming an organopalladium(II) intermediate. This is often the rate-limiting step.
Transmetalation: The organopalladium(II) complex reacts with the pyridine-boronic acid (which is activated by the base to form a more nucleophilic boronate species). The pyridine group is transferred from boron to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (the oxindole and pyridine moieties) on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond of this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Investigations into related indolinone formations, such as the oxidative cyclization of 2-aminophenyl-1,3-diones, suggest the involvement of key intermediates like C-enolonium species, highlighting the complex electronic nature of these cyclization reactions. nih.gov
Detailed Reaction Mechanisms for Key Synthetic Steps
A prominent and effective strategy for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a halogenated oxindole with a pyridine-derived boronic acid in the presence of a palladium catalyst.
Step 1: Synthesis of the 6-Bromo-1,3-dihydro-indol-2-one Precursor
The synthesis of the oxindole core often begins with a substituted aniline. A common method is the intramolecular cyclization of an α-haloacetanilide. For instance, the palladium-catalyzed α-arylation of amides is a modern and efficient route.
Reaction: The synthesis starts with an appropriate N-protected 2-bromo-N-(4-bromophenyl)acetamide.
Mechanism: The reaction proceeds via an intramolecular Heck-type cyclization. The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by intramolecular carbopalladation onto the enolate of the amide, and subsequent reductive elimination to form the oxindole ring and regenerate the Pd(0) catalyst. The choice of ligands and base is crucial for high yields. organic-chemistry.org
Step 2: Suzuki-Miyaura Cross-Coupling
This is the key step where the pyridine ring is attached to the oxindole core. The reaction couples 6-bromo-1,3-dihydro-indol-2-one with pyridine-3-boronic acid.
Catalytic Cycle: The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium complex.
Oxidative Addition: The cycle begins with the oxidative addition of the 6-bromo-oxindole to a low-valent palladium(0) complex (often generated in situ from a Pd(II) precatalyst). This step forms a palladium(II) intermediate, where the palladium has inserted into the carbon-bromine bond.
Transmetalation: The pyridine-3-boronic acid is activated by a base (e.g., sodium carbonate, potassium phosphate) to form a more nucleophilic boronate species. This species then undergoes transmetalation with the palladium(II) complex, where the pyridin-3-yl group replaces the bromide ligand on the palladium center.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex. The two organic groups (the oxindole-6-yl and the pyridin-3-yl) couple to form the final product, this compound. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.
The efficiency of each step in the catalytic cycle is highly dependent on the choice of catalyst, ligands, base, and solvent.
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the 6-bromo-oxindole. | Aryl-Pd(II)-Halide complex |
| Transmetalation | The pyridin-3-yl group from the activated boronic acid is transferred to the Pd(II) center. | Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic moieties are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. | Pd(0) complex |
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity
Regioselectivity is a critical aspect of the synthesis, ensuring the formation of the desired constitutional isomer.
Control in Oxindole Formation: The synthesis of the 6-bromo-1,3-dihydro-indol-2-one precursor dictates the position of the subsequent coupling. Starting with a para-substituted aniline derivative (e.g., 4-bromoaniline) ensures that after cyclization, the bromine atom is located at the 6-position of the oxindole ring. Alternative cyclization strategies, such as the Fischer indole synthesis followed by oxidation, also rely on appropriately substituted starting materials to control the regiochemical outcome. rsc.org
Control in Cross-Coupling: The Suzuki-Miyaura reaction itself offers excellent regiochemical control. The coupling occurs specifically at the positions bearing the halogen (on the oxindole) and the boronic acid group (on the pyridine). By using 6-bromo-1,3-dihydro-indol-2-one and pyridine-3-boronic acid, the reaction is directed to form the bond between C6 of the oxindole and C3 of the pyridine. This inherent selectivity of the cross-coupling reaction prevents the formation of other isomers, which would be difficult to separate. The use of building blocks with pre-defined points of attachment is a cornerstone of modern synthetic strategy for achieving high regioselectivity. mdpi.com
Stereochemical Control
The parent compound, this compound, is achiral as it does not possess any stereocenters. However, many biologically active oxindole derivatives feature a stereocenter at the C3 position. If the synthesis were adapted to produce C3-substituted analogs, stereochemical control would become paramount.
Asymmetric Synthesis: To create a specific enantiomer of a C3-substituted derivative, an asymmetric synthetic approach would be necessary. This could involve several strategies:
Chiral Catalysis: An enantioselective reaction could be employed to set the stereocenter at the C3 position. For example, an asymmetric alkylation of the oxindole enolate using a chiral phase-transfer catalyst can yield one enantiomer preferentially.
Chiral Auxiliaries: A chiral auxiliary could be attached to the oxindole nitrogen. This auxiliary would direct the stereochemical outcome of a subsequent reaction at the C3 position, after which the auxiliary would be removed.
Resolution: A racemic mixture of the C3-substituted oxindole could be synthesized and then separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.
While not required for the synthesis of the unsubstituted parent compound, the principles of stereochemical control are a vital consideration in the broader context of synthesizing potentially bioactive analogs. researchgate.netnih.gov
| Selectivity Type | Controlling Factor | Description |
| Regioselectivity | Pre-functionalization of starting materials | Using 4-bromoaniline (B143363) to synthesize 6-bromo-oxindole and using pyridine-3-boronic acid ensures the correct C6-C3 linkage. |
| Stereoselectivity | Not applicable for parent compound | For C3-substituted analogs, asymmetric catalysis or chiral auxiliaries would be required to control the stereochemistry at the C3 position. |
Chemical Derivatization and Analog Generation of 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One
Functionalization at the 3-Position: Knoevenagel Condensation and Related Reactions
The most common and effective method for functionalizing the 3-position of the 2-indolinone scaffold is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, the CH2 group at the 3-position of the indolinone, to a carbonyl group of an aldehyde or ketone. This is followed by a dehydration reaction, which results in the formation of a C=C double bond, typically yielding an α,β-unsaturated product. The reaction is generally catalyzed by a weak base, such as a secondary amine like piperidine or pyrrolidine.
The mechanism involves the deprotonation of the active methylene (B1212753) group to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule leads to the final condensed product. This method is highly efficient for creating 3-arylidenyl derivatives, which significantly expands the structural diversity of the parent scaffold.
The synthesis of 3-arylidenyl-6-heterocyclyl-2-indolinone derivatives is predominantly achieved through the Knoevenagel condensation of the 6-pyridin-3-yl-1,3-dihydro-indol-2-one core with a variety of aromatic and heteroaromatic aldehydes. The reaction conditions typically involve heating the indolinone and the aldehyde in a suitable solvent, such as ethanol or toluene (B28343), in the presence of a catalytic amount of a base.
The selection of the aldehyde is a critical factor in determining the properties of the final product. A wide range of aldehydes, bearing different electronic and steric substituents, have been successfully employed to generate a library of derivatives.
Table 1: Examples of Knoevenagel Condensation for the Synthesis of 3-Arylidenyl-6-Heterocyclyl-2-Indolinone Derivatives
| Aldehyde Reactant | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Piperidine/Ethanol | 3-Benzylidene-6-(pyridin-3-yl)indolin-2-one | 85 |
| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 3-(4-Nitrobenzylidene)-6-(pyridin-3-yl)indolin-2-one | 92 |
| 4-Methoxybenzaldehyde | Pyrrolidine/Toluene | 3-(4-Methoxybenzylidene)-6-(pyridin-3-yl)indolin-2-one | 88 |
| 2-Chlorobenzaldehyde | Piperidine/Ethanol | 3-(2-Chlorobenzylidene)-6-(pyridin-3-yl)indolin-2-one | 75 |
This table is illustrative and based on typical outcomes for Knoevenagel condensation reactions involving substituted 2-indolinones.
The Knoevenagel condensation offers a broad scope for the derivatization of the this compound scaffold. It is compatible with a wide array of aldehydes, including those with electron-donating and electron-withdrawing groups, as well as various heterocyclic aldehydes. This versatility allows for the fine-tuning of the electronic and steric properties of the final compounds.
However, a significant limitation of this reaction is the potential for the formation of geometric isomers (E and Z). The C=C double bond formed at the 3-position can exist in two different spatial arrangements. Often, a mixture of these isomers is obtained, and their separation can be challenging. The relative stability of the isomers can be influenced by the substituents on the aryl ring and the reaction conditions. In some cases, one isomer may be thermodynamically favored and can be obtained as the major product. Research has focused on developing stereoselective methods to control the formation of a specific isomer, for instance, through the use of specific catalysts or reaction conditions.
Substituent Effects on the Pyridine (B92270) Moiety
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, further decreases the electron density of the pyridine ring. This can influence the reactivity of the entire molecule, including the acidity of the N-H proton on the indole (B1671886) ring and the nucleophilicity of the pyridine nitrogen.
Electron-Donating Groups (EDGs): Conversely, the addition of EDGs, such as methoxy (-OCH3) or amino (-NH2) groups, increases the electron density on the pyridine ring. This can enhance the basicity of the pyridine nitrogen and alter the molecule's interaction with biological targets.
These electronic effects are transmitted through the molecule and can influence the chemical reactivity at other positions, including the 3-position of the indolinone core.
Modifications at the Indole Nitrogen Atom
The nitrogen atom of the indole ring in this compound is a key site for derivatization. The presence of a secondary amine (N-H) allows for a variety of functionalization reactions, primarily N-alkylation and N-arylation. These modifications can significantly alter the steric and electronic properties of the scaffold, influencing its solubility, lipophilicity, and biological activity.
N-Alkylation: This is commonly achieved by treating the indolinone with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the indole nitrogen, forming an anion that then acts as a nucleophile to displace the halide from the alkylating agent. A wide range of alkyl groups can be introduced, from simple methyl and ethyl groups to more complex side chains.
N-Arylation: The introduction of an aryl group at the indole nitrogen typically requires more specialized conditions, often involving transition metal-catalyzed cross-coupling reactions. mdpi.com The Ullmann condensation and Buchwald-Hartwig amination are common methods used for this transformation. mdpi.com These reactions couple the indole nitrogen with an aryl halide, leading to the formation of an N-aryl derivative.
Table 2: Common Reactions for Modification at the Indole Nitrogen
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | 1-Alkyl-6-(pyridin-3-yl)indolin-2-one |
| N-Arylation | Aryl halide (e.g., C6H5Br), Catalyst (e.g., CuI or Pd(OAc)2), Base | 1-Aryl-6-(pyridin-3-yl)indolin-2-one |
Design and Synthesis of Combinatorial Libraries based on the this compound Scaffold
The this compound scaffold is an excellent starting point for the construction of combinatorial libraries. A combinatorial library is a large collection of structurally related compounds that are synthesized simultaneously. This approach allows for the rapid generation of a vast number of diverse molecules, which can then be screened for desired properties.
The construction of a combinatorial library based on this scaffold relies on the principles of diversity-oriented synthesis (DOS). nih.gov The goal of DOS is to efficiently create a collection of molecules with a high degree of structural diversity. nih.gov This is achieved by systematically varying the building blocks at different points of the core scaffold.
For the this compound scaffold, a typical strategy would involve a multi-component reaction approach, where three key points of diversity are exploited:
Diversity at the 3-Position: A diverse set of aldehydes can be used in the Knoevenagel condensation to introduce a wide range of substituents at the 3-position.
Diversity at the Indole Nitrogen: A variety of alkylating or arylating agents can be employed to functionalize the N-1 position of the indole ring.
Diversity on the Pyridine Moiety: While more synthetically challenging, different substituted pyridinyl boronic acids could be used in the initial synthesis of the scaffold (e.g., via a Suzuki coupling) to introduce diversity on the pyridine ring.
By combining these three points of diversity in a combinatorial fashion, a large and structurally rich library of compounds can be generated. For example, reacting 10 different aldehydes with the core scaffold, and then reacting each of the 10 products with 10 different alkylating agents, would result in a library of 100 unique compounds. This process can be scaled up to generate thousands of compounds for high-throughput screening.
High-Throughput Synthesis Methodologies
The efficient generation of chemical libraries for screening and lead optimization is a cornerstone of modern drug discovery. For the derivatization of this compound, high-throughput synthesis methodologies, such as parallel synthesis and multicomponent reactions, offer a strategic advantage. These techniques allow for the rapid and systematic creation of a multitude of analogs, enabling a thorough exploration of the structure-activity relationship (SAR).
Parallel synthesis is a key strategy for accelerating the generation of compound libraries. asynt.comspirochem.com This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or with automated synthesizers. asynt.comspirochem.com For the this compound scaffold, a parallel synthesis approach can be envisioned where the core structure is functionalized with a diverse set of building blocks.
One potential high-throughput approach involves a palladium-catalyzed multicomponent reaction. acs.org This methodology has been successfully applied to the synthesis of (E)-3-alkylidene oxindole (B195798) derivatives. acs.org By adapting this protocol, a library of this compound analogs with substitutions at the 3-position can be generated. The reaction would involve a 3-diazo-6-(pyridin-3-yl)oxindole intermediate, which can be reacted with a variety of isocyanides and anilines to produce a diverse set of derivatives. acs.org
Table 1: Exemplar Building Blocks for Parallel Synthesis of this compound Analogs via a Palladium-Catalyzed Multicomponent Reaction
| Component | Building Block Examples | Rationale for Inclusion |
| Isocyanides | tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide, 4-methoxyphenyl isocyanide | To explore the impact of steric and electronic properties of the substituent at the exocyclic double bond. |
| Anilines | Aniline (B41778), 4-fluoroaniline, 4-chloroaniline, 4-methylaniline, 4-methoxyaniline, 3,4-dichloroaniline | To investigate the influence of various substituents on the phenylamino group on biological activity. |
| 3-diazo-6-(pyridin-3-yl)oxindole Precursors | N-methyl-3-diazo-6-(pyridin-3-yl)oxindole, N-ethyl-3-diazo-6-(pyridin-3-yl)oxindole, N-benzyl-3-diazo-6-(pyridin-3-yl)oxindole | To assess the effect of N-substitution on the oxindole core. |
Another powerful high-throughput strategy is the use of multicomponent reactions (MCRs) to construct the oxindole core itself in a highly convergent manner. nih.govbeilstein-journals.orgnih.govd-nb.info For instance, a three-component reaction involving an appropriately substituted isatin, and two 1,3-dicarbonyl compounds, catalyzed by a Lewis acid, can lead to the formation of complex spirooxindoles. nih.gov While this specific example leads to spiro compounds, the principle of MCRs can be adapted to generate diverse libraries of this compound derivatives by varying the starting materials.
Table 2: Hypothetical Multicomponent Reaction for the Generation of a Diverse this compound Library
| Starting Material 1 (Isatin Derivative) | Starting Material 2 | Starting Material 3 | Potential Catalyst | Resulting Scaffold Variation |
| 6-(pyridin-3-yl)isatin | Malononitrile | Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) | Lewis Acid (e.g., Sc(OTf)₃) | 3-substituted oxindoles with a dicyanomethylene group and an aryl substituent. |
| 5-Bromo-6-(pyridin-3-yl)isatin | Ethyl acetoacetate | Primary Amines (e.g., aniline, benzylamine) | Brønsted Acid | 3-substituted oxindoles with varied ester and amino functionalities. |
| N-methyl-6-(pyridin-3-yl)isatin | Dimedone | Michael Acceptors (e.g., chalcones) | Organocatalyst | Spiro-fused oxindole derivatives. |
The research into DNA-encoded libraries (DELs) provides a cutting-edge approach to high-throughput synthesis and screening. nih.govresearchgate.net In this methodology, each compound in the library is tagged with a unique DNA barcode. nih.govresearchgate.net This allows for the synthesis and screening of billions of compounds in a single mixture. researchgate.net The development of on-DNA compatible reactions for the construction of oxindole scaffolds, such as 1,3-dipolar cyclizations and Claisen-Schmidt condensations, opens the possibility of creating vast libraries of this compound derivatives for affinity-based selection against biological targets. nih.gov The oxindole core is considered an ideal scaffold for DEL synthesis due to its mature synthetic methods and multiple points for diversification and DNA-linker attachment. nih.gov
Structure Activity Relationship Sar and Molecular Design Principles for 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One Derivatives
Correlations between Structural Features and Biological Activity Profiles (e.g., Kinase Inhibition)
The kinase inhibitory profile of 6-pyridin-3-yl-1,3-dihydro-indol-2-one derivatives is intricately linked to the nature and position of substituents on both the oxindole (B195798) and pyridine (B92270) rings, as well as modifications at the C3 position of the oxindole core. Research has demonstrated that these compounds can be potent inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com
A key aspect of the SAR for this scaffold is the influence of the pyridinyl moiety's position. Studies comparing pyridyl-oxindole hybrids have shown that the 3-pyridyl isomers often exhibit superior activity compared to their 2-pyridyl and 4-pyridyl counterparts. mdpi.com Furthermore, substitutions on the oxindole ring play a crucial role in modulating potency. For instance, the introduction of a chlorine atom at the C6 position of the oxindole, in conjunction with the 3-pyridyl moiety, has been shown to result in powerful cytotoxic and cytostatic effects against a range of cancer cell lines. mdpi.com
Modifications at the C3 position of the oxindole scaffold are also critical for determining kinase selectivity and potency. nih.gov While an unsubstituted C3 position can confer a certain level of selectivity, the introduction of various cyclic and acyclic moieties can drastically alter the inhibitory profile. For example, the addition of a 3-furan-2-ylmethylene group has been associated with enhanced selectivity, whereas incorporating a 3-(1H-pyrrol-2-yl)methylene or 3-(1H-imidazol-2-yl)methylene group can lead to broader kinase inhibition. nih.gov
The following table summarizes the inhibitory activity of a representative this compound derivative against key kinase targets.
Table 1: Kinase Inhibitory Activity of Compound 5l
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| (E/Z)-6-Chloro-3-[4-(pyridin-3-ylmethoxy)benzylidene]indolin-2-one (5l) | FLT3 | 36.21 ± 1.07 |
| (E/Z)-6-Chloro-3-[4-(pyridin-3-ylmethoxy)benzylidene]indolin-2-one (5l) | CDK2 | 8.17 ± 0.32 |
Data sourced from a study on oxindole-based derivatives bearing a pyridyl group. mdpi.com
Mapping Key Pharmacophoric Elements
The kinase inhibitory activity of this compound derivatives can be rationalized by identifying the key pharmacophoric features responsible for molecular recognition at the kinase active site. The oxindole core itself is a privileged scaffold in kinase inhibitor design, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase. mdpi.comnih.gov
The essential pharmacophoric elements for this class of compounds typically include:
A Hydrogen Bond Donor: The N-H group of the oxindole lactam is a critical hydrogen bond donor, forming a key interaction with the backbone carbonyl oxygen of a hinge region residue.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the oxindole lactam acts as a hydrogen bond acceptor, often interacting with a backbone N-H group in the hinge region.
Aromatic/Hydrophobic Regions: The fused aromatic ring system of the oxindole and the attached pyridin-3-yl group provide extensive hydrophobic surfaces that can engage in van der Waals and π-stacking interactions with hydrophobic residues within the ATP-binding pocket.
An Additional Hydrogen Bond Acceptor: The nitrogen atom of the pyridin-3-yl ring introduces an additional hydrogen bond acceptor site, which can form specific interactions with amino acid residues in the solvent-exposed region or other pockets of the kinase active site, thereby contributing to both potency and selectivity.
The spatial arrangement of these features is crucial for optimal binding and inhibition. The planarity of the oxindole ring system and the rotational freedom of the pyridin-3-yl group allow the molecule to adopt a conformation that complements the topology of the kinase active site.
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to understand and predict the SAR of this compound derivatives, guiding the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR studies on this compound derivatives are not extensively reported, QSAR models have been successfully applied to broader classes of oxindole-based kinase inhibitors. researchgate.netphyschemres.org These models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of molecular fields. hanyang.ac.kr For this class of compounds, CoMFA and CoMSIA contour maps could highlight regions where steric bulk or specific electrostatic interactions on the pyridine or oxindole rings are favorable or unfavorable for kinase inhibition.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov For this compound derivatives, docking studies can elucidate the specific interactions with key amino acid residues in the ATP-binding pocket of various kinases. mdpi.com
Docking simulations typically show the oxindole core positioned in the hinge region, forming the canonical hydrogen bonds described in the pharmacophore model. The 6-pyridin-3-yl substituent extends into a more solvent-exposed region of the active site, where it can form additional hydrogen bonds or hydrophobic interactions, contributing to the compound's affinity and selectivity. mdpi.com The binding mode of the C3-substituent is also critical and can be rationalized through docking studies, explaining the observed differences in kinase selectivity. nih.gov
Binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide a quantitative estimate of the binding affinity. mdpi.com These calculations can help to rank different derivatives and prioritize them for synthesis and biological evaluation.
Table 2: Example of Molecular Docking Results for an Oxindole-Pyridine Derivative
| Kinase Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| CDK2 | Leu83, Glu81, Ile10, Val18 | -8.5 |
| FLT3 | Cys694, Leu616, Val624 | -9.2 |
Illustrative data based on typical docking studies of similar compounds. mdpi.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com A pharmacophore model for this compound kinase inhibitors would typically consist of the features outlined in section 4.2: a hydrogen bond donor, a hydrogen bond acceptor from the oxindole core, aromatic/hydrophobic regions, and an additional hydrogen bond acceptor from the pyridine ring.
Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features and are therefore likely to be active as kinase inhibitors. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds with the this compound scaffold or other diverse chemical structures that fit the pharmacophore model.
Table 3: Common Pharmacophoric Features for Oxindole-Based Kinase Inhibitors
| Feature | Description |
|---|---|
| Hydrogen Bond Donor (HBD) | N-H of the oxindole lactam |
| Hydrogen Bond Acceptor (HBA) | C=O of the oxindole lactam |
| Aromatic Ring (AR) | Indole (B1671886) and pyridine rings |
| Hydrophobic (HY) | Fused ring system and substituents |
Based on general principles of kinase inhibitor pharmacophores. mdpi.comnih.govmdpi.com
Theoretical and Computational Chemistry of 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One and Its Derivatives
Conformational Analysis and Preferred Geometries
The geometry of such compounds is defined by the dihedral angle between the indol-2-one (B1256649) and the pyridine (B92270) moieties. Computational studies on analogous bi-heterocyclic systems reveal that the planarity of the molecule is often distorted. For instance, in a related compound, 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, the dihedral angle between the pyridine ring and the indole (B1671886) substituent is 33.60 (6)°. researchgate.net This non-planar arrangement is a common feature, arising from a balance of steric hindrance and electronic interactions between the aromatic systems. In another case involving two indole units linked to a central pyridine, the dihedral angle between the indole moieties was found to be 33.72 (3)°. nih.gov The steric demands of substituents on the rings can further influence these angles and induce significant conformational switching. mdpi.com
Intramolecular interactions play a critical role in stabilizing specific conformations. Non-covalent forces, particularly hydrogen bonds, can lock the molecule into a preferred geometry. In derivatives of pyridinyl guanidines, it has been shown that a rotamer allowing for an intramolecular hydrogen bond (IMHB) between the guanidine (B92328) moiety and the pyridine nitrogen atom is significantly more stable, by as much as 33.9 kJ mol⁻¹. researchgate.net
This conformational control exerted by IMHBs is a recurring theme in heterocyclic chemistry. Studies on quinolone carboxylic acid derivatives show that intramolecular O–H···O hydrogen bonds lead to the formation of a quasi-ring, which provides substantial structural stabilization. mdpi.com Similarly, weak intramolecular C—H···N interactions have been observed to stabilize the molecular structure in pyridine-indole systems. nih.gov The presence and strength of these interactions are highly dependent on the specific substituents and the solvent environment. A polar environment, for example, can enhance the strength of intramolecular hydrogen bonds. mdpi.com
Electronic Structure and Quantum Chemical Descriptors
The electronic structure of a molecule is intimately linked to its reactivity and molecular properties. Quantum chemical descriptors, derived from calculations, provide a quantitative measure of these characteristics. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. j-cst.org
For heterocyclic compounds, the distribution of these frontier orbitals is often localized on specific parts of the molecule. In a study of an isoindole derivative, DFT calculations revealed that the HOMO is predominantly located over the substituted aromatic ring, while the LUMO is mainly present over the indole portion of the molecule. nih.gov This separation of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Other quantum chemical descriptors such as ionization potential, electron affinity, and electronegativity can also be derived from HOMO and LUMO energies to further characterize the molecule's electronic properties. j-cst.org
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Correlates with the ability to donate electrons; higher energy indicates a better electron donor. |
| LUMO Energy (ELUMO) | - | Correlates with the ability to accept electrons; lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. j-cst.org |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons. j-cst.org |
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the properties of molecular systems. By approximating the electron density, DFT methods can accurately and efficiently calculate optimized geometries, electronic structures, and other molecular properties. nih.govnih.gov The B3LYP functional is a popular hybrid functional often used for these types of calculations. j-cst.orgnih.govresearchgate.net
DFT calculations are instrumental in predicting reactivity. By mapping the electrostatic potential (ESP) onto the electron density surface, regions of positive and negative potential can be identified, indicating likely sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net For example, DFT studies on an isoindole derivative successfully pointed out the nucleophilic and electrophilic corners of the molecule, highlighting its reactive sites. nih.gov Furthermore, DFT can be used to calculate Fukui indices, which provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. nih.govresearchgate.net These theoretical predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
MD simulations are particularly useful for understanding how a molecule like 6-Pyridin-3-yl-1,3-dihydro-indol-2-one behaves in a biological or solution-phase environment. These simulations can reveal the flexibility of the molecule by tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of its atoms over time. nih.gov Parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) can also be analyzed to understand changes in the molecule's compactness and exposure to the solvent. semanticscholar.org
The effect of the solvent is a critical aspect that MD simulations can address. The explicit inclusion of solvent molecules in the simulation box provides a realistic environment and allows for the study of solvation effects on the solute's conformation and dynamics. For instance, Car–Parrinello and path integral molecular dynamics simulations have shown that polar environments can significantly strengthen intramolecular hydrogen bonds, thereby affecting the conformational equilibrium. mdpi.com Such insights are crucial for bridging the gap between theoretical calculations and experimental observations in solution.
| Parameter | Abbreviation | Description |
|---|---|---|
| Root-Mean-Square Deviation | RMSD | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. nih.gov |
| Root-Mean-Square Fluctuation | RMSF | Measures the fluctuation of individual atoms or residues around their average positions, indicating flexibility. nih.gov |
| Radius of Gyration | Rg | A measure of the compactness of the molecule's structure. semanticscholar.org |
| Solvent Accessible Surface Area | SASA | The surface area of the molecule that is accessible to a solvent, indicating its exposure to the environment. semanticscholar.org |
| Free Energy Landscape | FEL | A map of the conformational states and their corresponding free energies, identifying stable and metastable conformations. semanticscholar.org |
Mechanistic Chemical Biology Investigations of 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One
Mechanism of Protein Kinase Modulation
The primary mechanism by which compounds featuring the oxindole (B195798) scaffold, such as 6-Pyridin-3-yl-1,3-dihydro-indol-2-one, exert their biological effects is through the modulation of protein kinase activity. These enzymes play a pivotal role in signal transduction, and their dysregulation is a hallmark of various diseases, including cancer. nih.govmdpi.com
Enzymatic Inhibition Kinetics and Modes (e.g., ATP-Competitive)
Oxindole derivatives are predominantly recognized as ATP-competitive inhibitors of protein kinases. nih.govnih.gov This mode of inhibition involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding and initiating the phosphorylation cascade. nih.gov The oxindole core serves as a versatile scaffold that can be functionalized to achieve potent and selective inhibition. nih.gov For instance, the hybridization of an oxindole core with various substituents can lead to compounds with significant inhibitory activity against specific kinases. nih.govmdpi.com
Kinetic studies of similar pyridine-quinoline hybrids have demonstrated competitive inhibition, as determined by Lineweaver-Burk double-reciprocal plots. semanticscholar.org While specific kinetic data for this compound is not extensively detailed in the available literature, the established precedent for the broader class of oxindole-based kinase inhibitors strongly suggests an ATP-competitive mechanism. nih.govnih.gov
Specific Kinase Targeting and Selectivity Profiles
The pyridin-3-yl moiety, in conjunction with the oxindole core, is anticipated to confer a degree of selectivity towards certain protein kinases. The substitution pattern on the oxindole ring is a critical determinant of the kinase selectivity profile. For example, the hybridization of a 6-chloro oxindole with a 3-pyridyl group has been shown to yield potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.govmdpi.com
The selectivity of a kinase inhibitor is a crucial aspect of its therapeutic potential, as off-target effects can lead to toxicity. Kinase selectivity panels are often employed to assess the inhibitory activity of a compound against a broad range of kinases, providing a comprehensive overview of its target profile. reactionbiology.com While a specific selectivity panel for this compound is not publicly available, studies on related oxindole derivatives highlight the potential for achieving high selectivity. For instance, the development of 3,3-disubstituted oxindoles linked to a purine (B94841) hinge-binding core has led to the discovery of exceptionally selective PI3Kδ kinase inhibitors. nih.gov
| Compound Class | Targeted Kinases | Reported Activity (IC50) |
|---|---|---|
| 6-Chloro-oxindole-3-pyridyl hybrid | FLT3, CDK2 | Potent dual inhibition observed |
| 3,3-Disubstituted oxindole-purine hybrid | PI3Kδ | Highly selective inhibition |
| Pyridin-2(1H)-one derivatives | c-Src | IC50 values in the micromolar range |
| 6-Aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent inhibition |
Molecular Basis of Interaction with Biological Targets
The interaction between this compound and its biological targets, primarily protein kinases, is governed by specific molecular interactions within the ATP-binding site.
Identification of Binding Pockets and Key Residues
Molecular docking studies of various oxindole derivatives have provided insights into their binding mode within the ATP-binding pocket of different kinases. nih.govresearchgate.net The oxindole core typically forms key hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. mdpi.com The pyridinyl substituent can then extend into other regions of the binding pocket, forming additional interactions that contribute to the affinity and selectivity of the compound.
For example, in the case of glycogen (B147801) synthase kinase 3β (GSK-3β), the oxindole core is known to form characteristic interactions with crucial amino acids in the active site. mdpi.com Similarly, molecular docking of oxindole-benzothiazole hybrids into the ATP binding pocket of CDK2 has shown that the oxindole moiety is involved in hydrogen bonding and hydrophobic interactions with essential amino acids in the hinge region. researchgate.net
Structural Biology Insights into Ligand-Protein Complexes
While a crystal structure of this compound in complex with a protein kinase is not currently available, structural studies of related inhibitors provide a framework for understanding its potential binding mode. X-ray crystallography of kinase-inhibitor complexes reveals the precise atomic-level interactions that govern binding. mdpi.com
For instance, the crystal structure of a 7-azaindole-based inhibitor in the ATP-binding pocket of CSF1R shows that the azaindole scaffold forms two hydrogen bonds with the hinge residues. The attached pyridine (B92270) group is also involved in hydrogen bonding with another key residue. nih.gov These types of interactions are likely to be important for the binding of this compound to its target kinases.
Modulation of Cellular Signal Transduction Pathways
By inhibiting specific protein kinases, this compound has the potential to modulate various cellular signal transduction pathways. Protein kinases are integral components of signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. nih.govmdpi.com
The inhibition of kinases such as FLT3 and CDK2 by related oxindole derivatives can lead to the arrest of the cell cycle and the induction of apoptosis in cancer cells. nih.govmdpi.com For example, targeting FLT3 is a therapeutic strategy in acute myeloid leukemia, where this kinase is often mutated and constitutively active. nih.govmdpi.com Similarly, the inhibition of CDKs can prevent the uncontrolled cell proliferation that is characteristic of cancer. mdpi.com The specific signaling pathways that are modulated by this compound will depend on its precise kinase selectivity profile.
| Target Kinase | Associated Signaling Pathway | Cellular Outcome of Inhibition |
|---|---|---|
| FLT3 | PI3K/AKT, MAPK/ERK | Inhibition of proliferation, induction of apoptosis |
| CDK2 | Cell Cycle Control | Cell cycle arrest (G1/S phase) |
| GSK-3β | Wnt/β-catenin, PI3K/AKT | Modulation of cell fate, metabolism, and survival |
| c-Src | Multiple pathways including Ras/Raf/MEK/ERK | Inhibition of cell growth, migration, and invasion |
Impact on Phosphorylation Cascades
While there is no specific information on how this compound affects phosphorylation cascades, the broader class of oxindole-pyridine-based compounds has been investigated as inhibitors of various protein kinases. For instance, a series of potent and selective oxindole-pyridine-based inhibitors of protein kinase B (Akt) have been described. nih.gov The selectivity of these inhibitors against other protein kinases was found to be highly dependent on the substitutions at the C-3 position of the oxindole scaffold. nih.gov
Phosphorylation is a key mechanism in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer. The visible-light-promoted C4-selective phosphorylation of pyridine and quinoline (B57606) derivatives has been achieved, providing a method for creating C4-phosphorylation products. acs.org This highlights the chemical tractability of modifying the pyridine ring, a feature of this compound.
Effects on Cellular Proliferation and Differentiation Mechanisms at the Molecular Level
The oxindole scaffold is a common feature in compounds with antiproliferative activity. nih.govnih.gov For example, certain 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives have been shown to induce cell cycle arrest at the S phase in colorectal adenocarcinoma cells. nih.gov The antiproliferative activity of these compounds is influenced by the nature and position of substituent groups on the pyridine and indole (B1671886) rings. mdpi.com
In the context of cellular differentiation, some pyridinyl and quinolinyl analogs of 1-benzyl-3-(4-pyridinylmethylidenyl)indolin-2-one have been found to enhance the all-trans retinoic acid (ATRA)-induced differentiation of HL-60 cells. nih.gov These compounds were observed to arrest the cells in the G0/G1 phase of the cell cycle. nih.gov
While these findings are for structurally related molecules, they suggest that this compound could potentially influence cellular proliferation and differentiation pathways. However, without direct experimental evidence, any such effects remain speculative.
Advanced Cellular Chemical Biology Assays
Advanced assays are crucial for elucidating the mechanism of action of novel compounds.
Cell-Free Enzymatic Assays
Cell-free enzymatic assays are instrumental in identifying the direct molecular targets of a compound. For kinase inhibitors, these assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified enzyme. For example, a potent oxindole-pyridine-based compound demonstrated an IC50 of 0.17 nM against Akt1 in a cell-free assay. nih.gov Such assays would be a critical first step in determining if this compound has any direct enzymatic inhibitory activity.
Cellular Target Engagement Studies
Confirming that a compound interacts with its intended target within a cellular environment is a key step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for monitoring drug-target engagement in cells and tissues. nih.gov This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. nih.gov Combining CETSA with multiplex proximity extension assays allows for the analysis of target engagement for a large set of proteins from small sample amounts. nih.gov Should a direct target for this compound be identified through cell-free assays, CETSA would be an appropriate next step to validate this interaction in a cellular context.
Advanced Spectroscopic and Analytical Characterization for Academic Research on 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Pyridin-3-yl-1,3-dihydro-indol-2-one, both ¹H and ¹³C NMR spectroscopy are indispensable.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton framework. The aromatic protons of the oxindole (B195798) and pyridine (B92270) rings would resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents. The methylene (B1212753) protons (-CH₂-) of the lactam ring are expected to appear as a singlet at approximately 3.5 ppm. The N-H proton of the lactam would likely present as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the lactam ring would be significantly deshielded, appearing at a chemical shift of around 175 ppm. The aromatic carbons would generate a series of signals in the 110-160 ppm range, with their precise shifts influenced by the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, further confirming the connectivity within the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.80 | d | 1H | Pyridine H-2 |
| 8.60 | dd | 1H | Pyridine H-6 |
| 8.00 | dt | 1H | Pyridine H-4 |
| 7.50 | dd | 1H | Pyridine H-5 |
| 7.40 | d | 1H | Oxindole H-4 |
| 7.30 | dd | 1H | Oxindole H-5 |
| 7.20 | s | 1H | Oxindole H-7 |
| 3.55 | s | 2H | -CH₂- |
Table 2: Hypothetical ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 176.5 | C=O |
| 150.2 | Pyridine C-2 |
| 148.0 | Pyridine C-6 |
| 142.5 | Oxindole C-7a |
| 138.0 | Pyridine C-4 |
| 135.0 | Oxindole C-6 |
| 130.0 | Pyridine C-3 |
| 125.0 | Oxindole C-3a |
| 124.0 | Pyridine C-5 |
| 123.5 | Oxindole C-5 |
| 122.0 | Oxindole C-4 |
| 110.0 | Oxindole C-7 |
High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound and assessing its purity. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₃H₁₀N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed structure.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Common fragmentation pathways for this molecule might include the loss of CO from the lactam ring or cleavage at the bond connecting the two aromatic systems.
Table 3: High-Resolution Mass Spectrometry Data for this compound This data is illustrative.
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Formula | C₁₃H₁₀N₂O |
| Calculated Exact Mass [M+H]⁺ | 211.0866 |
| Observed Exact Mass [M+H]⁺ | 211.0868 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and mass spectrometry provide compelling evidence for the structure of a molecule in solution and the gas phase, respectively, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. A single crystal of this compound, if obtainable, would be subjected to X-ray diffraction analysis.
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.
Table 4: Illustrative Crystallographic Data for this compound This data is hypothetical and represents typical parameters.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 18.3 |
| β (°) | 95.5 |
| Volume (ų) | 995 |
| Z | 4 |
Chromatographic and Separation Techniques in Synthesis and Analysis
Chromatographic techniques are fundamental throughout the research process, from monitoring the progress of the synthesis to the final purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC) is routinely used to quickly monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.
Column Chromatography is the primary method for the purification of the crude product. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is optimized to achieve efficient separation of the desired compound from any unreacted starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) is employed for the final purity analysis of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid), can provide a quantitative measure of the purity of the sample. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Table 5: Representative Chromatographic Data This data is illustrative.
| Technique | Stationary Phase | Mobile Phase | Observation |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | R_f = 0.4 |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane | Isolation of pure compound |
Future Perspectives in 6 Pyridin 3 Yl 1,3 Dihydro Indol 2 One Research
Development of Next-Generation Chemical Probes and Tools
To deepen the understanding of the mechanism of action and to identify novel interacting partners of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one, the development of next-generation chemical probes is a critical future direction. These tools are essentially modified versions of the parent compound, engineered to enable visualization and identification of its cellular targets and pathways. mskcc.org
Key strategies for developing these probes include:
Photoaffinity Labeling: This powerful technique involves incorporating a photo-reactive group, such as a diazirine or benzophenone, into the oxindole (B195798) scaffold. nih.govcncb.ac.cn Upon UV irradiation, these probes form a covalent bond with their target proteins, allowing for their subsequent isolation and identification. Oxadiazolines are emerging as a novel class of photoactivatable labels that can be synthesized from ketone moieties and release a reactive diazo group upon exposure to light. nih.gov This approach could be applied to the carbonyl group at the C-2 position of the oxindole ring of this compound.
Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule allows for the real-time visualization of its subcellular localization and dynamics within living cells using advanced microscopy techniques. mdpi.comnih.gov Indole (B1671886) derivatives, in particular, are known to possess strong fluorescence emission, making the parent scaffold of the compound amenable to such modifications. mdpi.comresearchgate.net The design of these probes often leverages the donor-π-acceptor (D-π-A) concept to achieve desirable photophysical properties. mdpi.com
Biotinylated Probes: Incorporating a biotin (B1667282) tag facilitates the affinity-based purification of target proteins. After the probe binds to its cellular targets, the resulting complexes can be captured using streptavidin-coated beads, enabling the identification of binding partners through techniques like mass spectrometry.
These chemical tools will be instrumental in moving beyond simple inhibition assays to provide a more nuanced understanding of how this compound and its analogs function in a complex biological environment. mskcc.org
Exploration of Novel Biological Targets beyond Kinases
While the oxindole core is a well-established kinase inhibitor scaffold, there is a growing interest in exploring its potential to modulate other classes of biological targets. mdpi.comacs.orgnih.gov This "drug repurposing" strategy can significantly reduce the time and cost associated with drug development. researchgate.netnih.gov Computational methods, such as in silico repositioning, are playing a pivotal role in identifying these new therapeutic applications. nih.govnih.gov
By comparing the structural and electronic features of this compound with extensive libraries of known bioactive compounds, it is possible to predict novel interactions. nih.gov Potential non-kinase targets for oxindole-based compounds that warrant investigation include:
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1), Carbonic Anhydrases (CAs), InhA | Cancer, Infectious Diseases |
| G-Protein Coupled Receptors (GPCRs) | Prostaglandin EP3 receptor | Type 2 Diabetes, Inflammation |
| Ion Channels | TASK-3 Channels | Neurological Disorders |
| Other Proteins | Main protease of SARS-CoV-2, Aurora A kinase | Antiviral, Cancer |
This table is generated based on findings for the broader oxindole scaffold. nih.govnih.govnih.gov
For instance, certain oxindole derivatives have shown inhibitory activity against the immunosuppressive enzyme IDO1, which is a target in cancer immunotherapy. researchgate.net Others have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis. nih.gov The exploration of these and other non-kinase targets could dramatically expand the therapeutic potential of the this compound chemical series.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. researchgate.netdigitalchemistry.ai These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional medicinal chemistry approaches. frontiersin.org
Future applications of AI and ML in this context include:
De Novo Design: Generative AI algorithms can design entirely new molecules based on the this compound scaffold, optimized for high potency, selectivity, and desirable drug-like properties. researchgate.netfrontiersin.orgpistoiaalliance.org These models can be trained on large databases of known active compounds to learn the key features required for biological activity. frontiersin.org
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual compounds before they are synthesized. nih.govnih.gov This allows for the rapid screening of large virtual libraries to prioritize the most promising candidates for synthesis, saving significant time and resources.
ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net ML models can be trained to predict these properties with increasing accuracy, enabling the early identification and elimination of compounds likely to fail in later stages of development. nih.goviapchem.orgnih.gov Recent deep learning approaches, such as DeepDelta, are being developed to specifically predict property differences between molecules, which is highly useful for lead optimization. researchgate.net
Synthetic Route Prediction: AI tools are also being developed to devise the most efficient and cost-effective synthetic routes for novel compounds, which can be a significant bottleneck in the drug discovery process.
Green Chemistry Approaches for Sustainable Synthesis
As the demand for novel pharmaceuticals grows, so does the need for environmentally sustainable synthetic methods. Future research on this compound will increasingly focus on incorporating the principles of green chemistry to minimize environmental impact. The synthesis of the oxindole core, which is central to the target compound, has been a fertile ground for the development of such methods. nih.govorganic-chemistry.orgrsc.orgacs.orgnih.govorganic-chemistry.org
Key green chemistry strategies applicable to the synthesis include:
| Green Chemistry Strategy | Description | Examples for Oxindole Synthesis |
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water, ionic liquids, or bio-inspired aerobic conditions. nih.gov |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones; developing recyclable catalysts. | Palladium-catalyzed cyclizations, biocatalysis using enzymes like lipase. organic-chemistry.orgresearchgate.netresearchgate.net |
| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis, photocatalysis using visible light. organic-chemistry.org |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Multi-component reactions that form complex molecules in a single step. |
Recent advances have demonstrated the synthesis of oxindoles using water as a solvent, under catalyst-free conditions, or through biocatalytic routes that offer high selectivity and mild reaction conditions. researchgate.net Bio-inspired approaches that mimic natural processes, such as the biosynthesis of melanin, are also being explored to achieve efficient C-N bond formation under aerobic conditions. nih.gov Adopting these sustainable practices will be crucial for the environmentally responsible development of new therapeutic agents based on the this compound structure. wisdomlib.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Pyridin-3-yl-1,3-dihydro-indol-2-one, and how can structural purity be validated?
- Synthesis : Multi-step organic reactions, such as condensation between pyridine derivatives and indole precursors, are commonly employed. For example, analogous compounds (e.g., (3E)-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one) are synthesized via Schiff base formation or palladium-catalyzed cross-coupling .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and detect impurities (e.g., ¹H/¹³C NMR for indole ring protons and pyridine carbons).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and NH vibrations (~3400 cm⁻¹) .
Q. How does the solubility profile of this compound influence in vitro assay design?
- The compound’s low aqueous solubility (common in indole derivatives) necessitates solvent optimization.
- Recommended solvents : DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration).
- Critical step : Sonication or heating (40–50°C) may be required to dissolve crystalline aggregates .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in kinase inhibition?
- Key structural features :
- Methodological note : Molecular docking (e.g., MOE 2016.08) paired with mutagenesis studies validates binding hypotheses .
Q. How can contradictory cytotoxicity data between enzyme assays and cell-based models be resolved?
- Potential causes :
- Metabolic instability : Use LC-MS to quantify intracellular compound levels over time.
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity.
Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacology studies?
- Lipid-based formulations : Nanoemulsions (≤200 nm) improve blood-brain barrier penetration.
- Prodrug design : Esterification of the indole NH enhances plasma stability (e.g., phosphate prodrugs in psilocybin analogs ).
- Validation : Microdialysis in rodent models to measure cerebral spinal fluid (CSF) concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
